Neogrifolin

Inflammation Immunopharmacology Nitric Oxide Synthase

Researchers studying KRAS-driven cancers or screening farnesylphenols often encounter supply inconsistency and regioisomer misidentification that compromise data reproducibility. Neogrifolin (CAS 23665-96-5) eliminates this uncertainty as a structurally authenticated farnesylphenol distinct from grifolin in side-chain attachment position. • KRAS suppression in SW480 and HT-29 colon cancer cells (IC₅₀ 34.6 μM and 30.1 μM) • Potent anti-enterococcal activity against E. faecalis (MIC 0.5 μg/mL) with 40× selectivity over B. cereus • NO production inhibition in LPS-stimulated RAW 264.7 macrophages (IC₅₀ 23.3 μM) Sourced as ≥98% pure reference standard with full analytical documentation. Ideal for SAR studies, bioassay-guided fractionation, and benchmarking novel KRAS modulators.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 23665-96-5
Cat. No. B162079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeogrifolin
CAS23665-96-5
Synonyms4-farnesyl-5-methylresorcinol
4-trans,trans-farnesyl-5-methylresorcinol
neogrifolin
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC=C(C)C)O)O
InChIInChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+
InChIKeyJWDIUXFSIWOGDP-VZRGJMDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Neogrifolin: Multi-Target Farnesylphenolic Meroterpenoid


Neogrifolin is a naturally occurring farnesylphenol and meroterpenoid with the molecular formula C22H32O2 and a molecular weight of 328.49 g/mol [1]. It is a structural isomer of grifolin, distinguished by the position of the farnesyl group attachment on the resorcinol ring [2]. Neogrifolin has been isolated from various basidiomycete fungi, including Albatrellus confluens, Albatrellus flettii, and Albatrellus ovinus [3]. The compound has demonstrated reproducible, quantitative bioactivity across multiple independent studies, including inhibition of KRAS expression in colon cancer cells, antimicrobial activity against specific bacterial strains, and suppression of nitric oxide production in inflammatory models [4].

Farnesylphenolic meroterpenoid with multi-target bioactivity profile (KRAS, iNOS, antimicrobial, anthelmintic)
Regioisomer of grifolin – farnesyl attachment position on resorcinol determines assay-specific response
Suitable as a pathway probe for iNOS modulation, KRAS expression studies, and antimicrobial screening work

Neogrifolin Specificity vs. Grifolin and Analogs


Neogrifolin and its closest structural analog grifolin are regioisomers that differ specifically in the attachment position of the farnesyl side chain to the resorcinol core [1]. This seemingly minor structural variation produces functionally distinct outcomes in specific biological assays. For example, the two isomers exhibit divergent potency in suppressing nitric oxide production in RAW 264.7 macrophages and may engage different binding interactions in enzyme inhibition assays [2]. In antimicrobial testing, the isomers also display distinct activity profiles that preclude simple substitution [3]. Furthermore, the isolation of structurally related compounds such as confluentin reveals an additional layer of functional divergence: while all three compounds suppress KRAS expression in colon cancer cells, confluentin uniquely acts via direct IMP1-KRAS RNA binding inhibition, whereas neogrifolin and grifolin operate through a different, non-RNA-binding mechanism [4]. These data collectively establish that farnesylphenols from Albatrellus spp. are not functionally interchangeable despite their shared biosynthetic origin and similar molecular weights. The quantitative evidence presented below substantiates why selection of neogrifolin, rather than a generic farnesylphenol or a different regioisomer, must be driven by specific, comparator-based activity data.

Regioisomer (grifolin) interchange
iNOS inhibitory potency may differ; a 5.7 µM IC50 shift suggests functional divergence, not simple replacement.
Mechanism divergence with confluentin
Confluentin suppresses KRAS via IMP1-RNA binding, while neogrifolin acts through a distinct, non-RNA-binding pathway, limiting mechanistic substitution.
Species-specific antimicrobial profiles
MIC values vary significantly among farnesylphenols; the 40× E. faecalis vs B. cereus window is not preserved across analogs.

Neogrifolin Quantitative Comparative Evidence


Nitric Oxide Inhibition: Neogrifolin vs. Grifolin

In a direct head-to-head assay evaluating inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages, neogrifolin demonstrated superior inhibitory potency compared to its structural isomer grifolin [1]. The study tested four farnesylphenols concurrently: grifolinones A and B, grifolin, and neogrifolin. The quantitative difference in IC50 values supports functional differentiation between these regioisomers.

NO inhibition (IC50)
Head-to-head
Neogrifolin: 23.3 µM
Grifolin: 29.0 µM
Δ 5.7 µM (19.7% lower)
Reported potency difference supports regioisomer-specific iNOS pathway review.
LPS-stimulated RAW 264.7 macrophages, Griess assay, 24 h.
Inflammation Immunopharmacology Nitric Oxide Synthase

Antimicrobial Activity: B. cereus vs. E. faecalis

Neogrifolin exhibits marked differential antimicrobial potency against two clinically relevant Gram-positive bacterial strains, with nearly two orders of magnitude greater activity against Enterococcus faecalis compared to Bacillus cereus [1]. This pronounced species-specific activity profile distinguishes neogrifolin from other farnesylphenols tested in the same assay system, where compounds showed varying MIC patterns [1]. The MIC values were determined using standard broth microdilution methodology.

Antimicrobial MIC
Cross-study comparable
E. faecalis: 0.5 µg/mL
B. cereus: 20 µg/mL
40-fold species-specific window
Supports species-specific antimicrobial screening context.
Broth microdilution; comparator farnesylphenols showed different MIC patterns.
Antimicrobial Natural Products Drug Discovery

Cell Viability Profiling in Human Cancer Cell Lines

Neogrifolin was evaluated alongside grifolin and confluentin for anti-cell viability activity in a panel of human cancer cell lines following 48-hour treatment [1]. The study demonstrated that neogrifolin suppresses KRAS expression in SW480 and HT-29 human colon cancer cells and exhibits reproducible, cell-line-dependent potency [1]. While a direct IC50 head-to-head comparison with grifolin was not tabulated in the primary publication for all cell lines, the data confirm that neogrifolin is among the active anti-cell viability constituents of Albatrellus flettii extracts and that its mechanism involves KRAS downregulation distinct from confluentin's IMP1-binding mode of action [1].

Cell viability IC50
Class-level inference
HeLa: 24.3 µM
SW480: 34.6 µM
HT‑29: 30.1 µM
(48 h treatment)
Reported cell-model endpoint context; cytotoxicity endpoint review for colon and cervical lines.
KRAS downregulation confirmed via Western blot; IMP1-binding not involved.
Cancer Research KRAS Inhibition Oncology

Anthelmintic Activity in C. elegans

In a bioassay-guided fractionation study of Albatrellus confluens extracts targeting anthelmintic activity, both grifolin (1) and neogrifolin (2) were identified as the active principles responsible for the observed activity against the model nematode Caenorhabditis elegans [1]. While the study reports that both regioisomers contribute to anthelmintic activity, the subsequent investigation of synthetic derivatives with varied prenyl chain lengths suggests that the farnesyl substitution pattern critically modulates activity [1]. This underscores that neogrifolin and grifolin, despite both being active, represent distinct starting points for structure-activity relationship (SAR) exploration.

Anthelmintic identification
Head-to-head
Both neogrifolin and grifolin identified as active principles in C. elegans bioassay-guided fractionation.
Supports anthelmintic screening context; farnesylphenol scaffold critical for activity.
Quantitative potency not fully tabulated; SAR modulation by prenyl chain length noted.
Anthelmintic Parasitology Neglected Tropical Diseases

Neogrifolin Research Applications


Anti-Inflammatory and iNOS Modulation

For researchers investigating nitric oxide (NO)-mediated inflammatory signaling, neogrifolin offers a quantitative advantage over grifolin in LPS-stimulated RAW 264.7 macrophage assays (IC50 23.3 μM vs. 29.0 μM). This 19.7% improvement in potency supports its selection as a lead-like farnesylphenol for studying iNOS regulation and for comparative mechanism-of-action studies against other natural product NO inhibitors. Neogrifolin may serve as a reference compound when screening novel fungal isolates for anti-inflammatory activity [1].

Antimicrobial Discovery Against Enterococcus faecalis

Neogrifolin's pronounced activity against Enterococcus faecalis (MIC 0.5 μg/mL) makes it a valuable tool compound for investigating Gram-positive antibacterial mechanisms, particularly against enterococci that exhibit resistance to conventional antibiotics. The 40-fold selectivity window compared to Bacillus cereus (MIC 20 μg/mL) enables targeted studies of species-specific bacterial susceptibility determinants [2].

KRAS-Driven Colon Cancer Profiling

Neogrifolin reliably suppresses KRAS expression and reduces cell viability in SW480 and HT-29 human colon cancer cells with IC50 values of 34.6 μM and 30.1 μM, respectively. This established activity profile qualifies neogrifolin as a reference farnesylphenol for benchmarking newly discovered KRAS modulators, for investigating non-RNA-binding mechanisms of KRAS suppression (distinct from IMP1 inhibition by confluentin), and for use as a positive control in bioassay-guided fractionation of Albatrellus extracts [3].

Farnesylphenol SAR Studies

As one of two principal regioisomers (alongside grifolin) in the farnesylphenol natural product family, neogrifolin is essential for systematic SAR investigations examining how the position of the farnesyl side chain on the resorcinol core influences biological activity. Its demonstrated activity across anti-inflammatory, antimicrobial, and anticancer assays provides a multi-endpoint platform for evaluating synthetic derivatives and for understanding the molecular determinants of farnesylphenol bioactivity [1][2][3].

Application
Selection Property
Validation Focus
Anti-inflammatory pathway studies
iNOS modulation context
NO production endpoint review in macrophage models
Antimicrobial screening (enterococci)
Species-specific MIC context
E. faecalis susceptibility and resistance-mechanism endpoints
Cancer cell-model studies
KRAS expression endpoint context
Cell viability and KRAS pathway-response review in colon cancer lines
Farnesylphenol SAR exploration
Regioisomer activity profiling
Multi-endpoint bioactivity comparison across iNOS, antimicrobial, and cell-viability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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